molecular formula C10H8BrN3OS B13896733 N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide

N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide

Cat. No.: B13896733
M. Wt: 298.16 g/mol
InChI Key: JMTKYIAPIGWLDB-UHFFFAOYSA-N
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Description

N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring, a methyl group at the 4th position, and a carboxamide group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Bromination: The starting material, 4-methylpyridine, undergoes bromination to introduce a bromine atom at the 6th position.

    Thiazole Formation: The brominated intermediate is then reacted with a thioamide to form the thiazole ring.

    Carboxamide Formation: Finally, the thiazole intermediate is treated with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various new groups in place of the bromine atom.

Scientific Research Applications

N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxamide
  • N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-carboxylic acid
  • N-(6-Bromo-4-methyl-3-pyridinyl)-1,3-thiazole-4-methylamide

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H8BrN3OS

Molecular Weight

298.16 g/mol

IUPAC Name

N-(6-bromo-4-methylpyridin-3-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H8BrN3OS/c1-6-2-9(11)12-3-7(6)14-10(15)8-4-16-5-13-8/h2-5H,1H3,(H,14,15)

InChI Key

JMTKYIAPIGWLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1NC(=O)C2=CSC=N2)Br

Origin of Product

United States

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